molecular formula C15H13FN2O4 B12454114 3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B12454114
M. Wt: 304.27 g/mol
InChI Key: PQQOBQDZIAAIFD-UHFFFAOYSA-N
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Description

3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H13FN2O4 It is a derivative of benzamide, featuring an ethoxy group, a fluoro group, and a nitro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 4-fluoro-3-nitroaniline with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the amide bond. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-ethoxy-N-(4-fluoro-3-aminophenyl)benzamide .

Scientific Research Applications

3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

Molecular Formula

C15H13FN2O4

Molecular Weight

304.27 g/mol

IUPAC Name

3-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

InChI

InChI=1S/C15H13FN2O4/c1-2-22-12-5-3-4-10(8-12)15(19)17-11-6-7-13(16)14(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19)

InChI Key

PQQOBQDZIAAIFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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